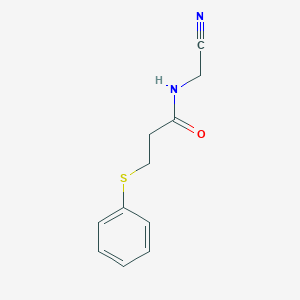![molecular formula C20H22FNO5S2 B2879226 methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895478-25-8](/img/structure/B2879226.png)
methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Antiandrogen Activity
Research on derivatives of methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has shown significant findings in the field of antiandrogen activity. A study highlighted the synthesis and structure-activity relationships of certain derivatives, emphasizing their potential in treating androgen-responsive diseases. This line of research is crucial for developing treatments for conditions such as prostate cancer and other androgen-related disorders (Tucker, Crook, & Chesterson, 1988).
Electrochemical Capacitor Applications
The compound and its derivatives have also been evaluated for their performance as active materials in electrochemical capacitors. Research conducted on poly 3-(phenylthiophene) derivatives demonstrated their potential in energy storage technologies. This study provides insights into the morphologies and electrochemical performance of films derived from these compounds, underlining their suitability for high-voltage capacitor applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Antimicrobial Activity
A notable aspect of research on this compound is its antimicrobial activity. A study synthesized novel derivatives and assessed their antibacterial and antifungal properties. The findings indicated that some of these compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Nonlinear Optical Materials
Research into sulfone-substituted thiophene chromophores for second-order nonlinear optics has shown that these compounds have promising applications in the field of nonlinear optical materials. The study highlights the synthesis and properties of thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors, emphasizing their high thermal stability and good transparency, which are crucial for their use as nonlinear optical materials (Chou, Sun, Huang, Yang, & Lin, 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S2/c1-27-20(24)18-15-5-3-2-4-6-16(15)28-19(18)22-17(23)11-12-29(25,26)14-9-7-13(21)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDMTGKQNSHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
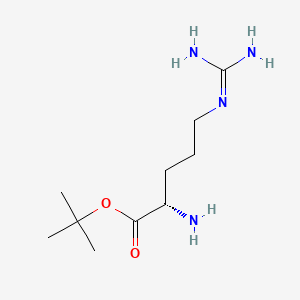
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
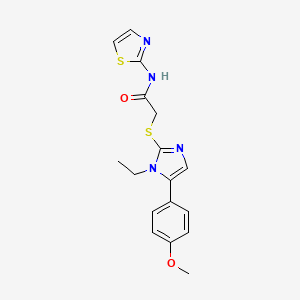

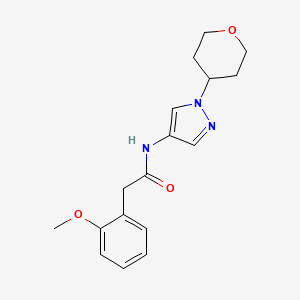
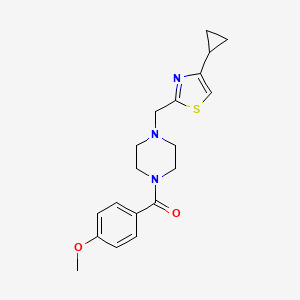
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
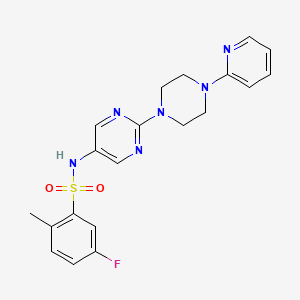

![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
